molecular formula C14H11F2NO3S B124525 Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate CAS No. 113046-72-3

Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate

Cat. No. B124525
M. Wt: 311.31 g/mol
InChI Key: UUJUEXKIHKGFTH-UHFFFAOYSA-N
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Patent
US04843070

Procedure details

Ethyl 6,7-difluoro-1-methyl-4-oxo-4H-(1,3)thiazeto(3,2-a)quinoline-3-carboxylate (5.0 g) was suspended in 150 ml of N,N-dimethylformamide and the suspension was stirred with 4.6 g of piperazine at room temperature for 48 hours. N,N-Dimethylformamide was evaporated in vacuo and to the residue was added ice water to collect the crystals by filtration. Purification by a column chromatography (silica gel/chloroform-methanol (1:1)) gave 3.0 g of desired compound, m.p. 224° C. (decompn.).
Quantity
4.6 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1F)[N:8]1[CH:13]([CH3:15])[S:14][C:7]1=[C:6]([C:16]([O:18][CH2:19][CH3:20])=[O:17])[C:5]2=[O:21].[NH:22]1[CH2:27][CH2:26][NH:25][CH2:24][CH2:23]1>CN(C)C=O>[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[N:22]1[CH2:27][CH2:26][NH:25][CH2:24][CH2:23]1)[N:8]1[CH:13]([CH3:15])[S:14][C:7]1=[C:6]([C:16]([O:18][CH2:19][CH3:20])=[O:17])[C:5]2=[O:21]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC=1C=C2C(C(=C3N(C2=CC1F)C(S3)C)C(=O)OCC)=O
Step Two
Name
Quantity
4.6 g
Type
reactant
Smiles
N1CCNCC1
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
N,N-Dimethylformamide was evaporated in vacuo and to the residue
ADDITION
Type
ADDITION
Details
was added ice water
CUSTOM
Type
CUSTOM
Details
to collect the crystals
FILTRATION
Type
FILTRATION
Details
by filtration
CUSTOM
Type
CUSTOM
Details
Purification by a column chromatography (silica gel/chloroform-methanol (1:1))

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C2C(C(=C3N(C2=CC1N1CCNCC1)C(S3)C)C(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: CALCULATEDPERCENTYIELD 49.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.